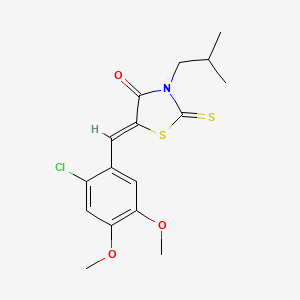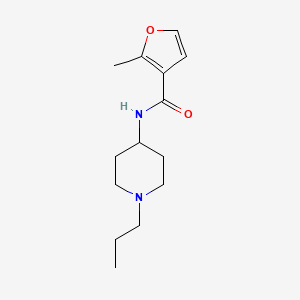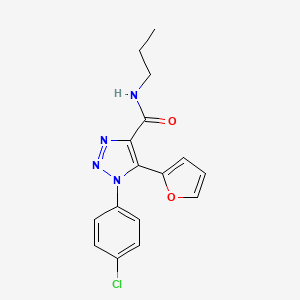
5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This molecule has a unique chemical structure that makes it a promising candidate for further research and development.
作用機序
The mechanism of action of 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has a variety of biochemical and physiological effects. In cancer cells, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit cell growth and induce apoptosis. Additionally, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is that it has been extensively studied and has shown promising results in various fields of medicine. Additionally, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, making it a convenient molecule for laboratory experiments. However, one limitation of 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one-based therapies for cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and to optimize its therapeutic potential. Furthermore, the development of new synthetic methods for 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one may lead to the discovery of new analogs with improved properties.
科学的研究の応用
5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroprotection, and inflammation. Studies have shown that 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 5-(2-chloro-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-9(2)8-18-15(19)14(23-16(18)22)6-10-5-12(20-3)13(21-4)7-11(10)17/h5-7,9H,8H2,1-4H3/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYJIAQWUXHIAW-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761674.png)

![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4761732.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4761747.png)
![1-(2,2-dimethylpropanoyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4761753.png)
![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)
